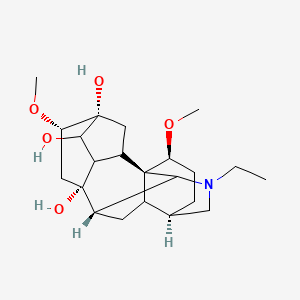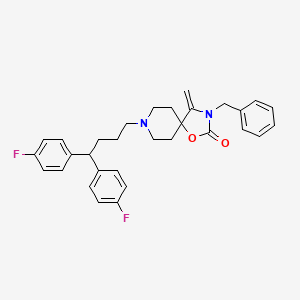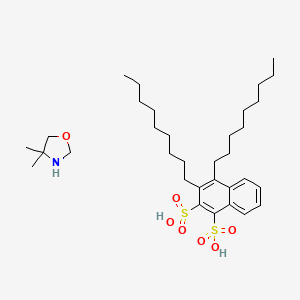
Delavaconine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delavaconine is a diterpenoid alkaloid compound with the molecular formula C₂₂H₃₅NO₅ and a molecular weight of 393.52 g/mol . It is a naturally occurring compound found in certain species of the Aconitum genus, which are known for their medicinal properties and toxic effects. This compound has been studied for its potential pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delavaconine typically involves the extraction from natural sources, such as the roots of Aconitum species. The extraction process includes several steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Delavaconine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Delavaconine has been explored for various scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of diterpenoid alkaloids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Medicine: this compound has shown promise in preclinical studies for its analgesic, anti-inflammatory, and anti-tumor activities.
Wirkmechanismus
The mechanism of action of Delavaconine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound is known to interact with ion channels and receptors involved in pain and inflammation pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, contributing to its analgesic and anti-tumor effects.
Vergleich Mit ähnlichen Verbindungen
Aconitine: Another diterpenoid alkaloid from the Aconitum genus, known for its potent analgesic and toxic effects.
Mesaconitine: Similar in structure to Delavaconine, with comparable pharmacological activities.
Hypaconitine: Another related compound with analgesic and anti-inflammatory properties.
Comparison: this compound is unique among these compounds due to its specific molecular structure, which influences its pharmacological profile. While all these compounds share similar core structures, the presence of different functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1356-51-0 |
|---|---|
Molekularformel |
C22H35NO5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(1R,4R,5R,6S,8S,9S,13R,16S)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C22H35NO5/c1-4-23-10-11-5-6-15(27-2)22-12(11)7-13(18(22)23)20(25)9-16(28-3)21(26)8-14(22)17(20)19(21)24/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13-,14?,15-,16-,17?,18?,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
HDJXHFQXBLLNBR-XMXXPDJRSA-N |
Isomerische SMILES |
CCN1C[C@@H]2CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@]6(CC4C5[C@H]6O)O)OC)O)OC |
Kanonische SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















